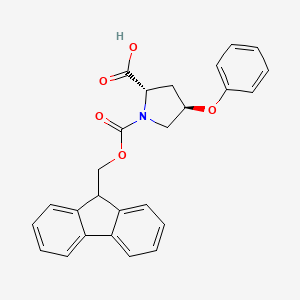

(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid

CAS No.: 1313390-76-9

Cat. No.: VC5207144

Molecular Formula: C26H23NO5

Molecular Weight: 429.472

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1313390-76-9 |

|---|---|

| Molecular Formula | C26H23NO5 |

| Molecular Weight | 429.472 |

| IUPAC Name | (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |

| Standard InChI Key | DGFDLAYDYAXDTJ-KOSHJBKYSA-N |

| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₆H₂₃NO₅, MW 429.47 g/mol) features a five-membered pyrrolidine ring with stereochemical configurations at C2 (S) and C4 (R). Key functional groups include:

-

Fmoc group: A bulky protective moiety at the pyrrolidine nitrogen, enhancing solubility in organic solvents and enabling selective deprotection under basic conditions.

-

Phenoxy substituent: An aromatic ether at C4, influencing lipophilicity and π-π stacking interactions.

-

Carboxylic acid: A reactive handle at C2 for peptide bond formation or bioconjugation.

Table 1: Key Physicochemical Properties

The stereochemistry at C4 (R-configuration) distinguishes it from the (2S,4S) isomer, which exhibits distinct conformational behavior and reactivity profiles .

Synthetic Applications in Peptide Chemistry

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected amino acid derivative, this compound enables iterative peptide chain elongation via carbodiimide-mediated coupling. The Fmoc group’s orthogonality to tert-butoxycarbonyl (Boc) strategies allows compatibility with acid-labile resins, making it indispensable for synthesizing peptides containing acid-sensitive modifications .

Conformational Restriction

The pyrrolidine ring imposes torsional constraints on peptide backbones, reducing conformational entropy and stabilizing α-helical or β-turn structures. This property is exploited in designing peptidomimetics for targets like G protein-coupled receptors (GPCRs).

Side Chain Functionalization

The phenoxy group serves as a latent site for post-synthetic modifications:

-

Electrophilic aromatic substitution: Bromination or nitration for introducing biophysical probes.

-

Suzuki-Miyaura coupling: Installation of aryl/heteroaryl groups to modulate pharmacokinetic properties .

Medicinal Chemistry and Drug Development

Kinase Inhibitor Design

The compound’s rigid scaffold has been incorporated into ATP-competitive kinase inhibitors. For example, derivatives targeting cyclin-dependent kinase 2 (CDK2) show IC₅₀ values <100 nM by mimicking the adenine-binding motif through π-stacking with the phenoxy group.

Antibiotic Adjuvants

Recent studies demonstrate its utility in reversing β-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA). Conjugates with cephalosporins enhance membrane permeability via interactions with penicillin-binding protein 2a (PBP2a) .

Table 2: Bioactivity Data for Selected Derivatives

| Target | Derivative Structure | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| CDK2 | Phenoxy-Pyrrolidine-Carboxamide | 78 nM | |

| MRSA PBP2a | Cephalosporin Conjugate | 2.1 μg/mL |

Bioconjugation and Nanotechnology

Surface Functionalization of Nanoparticles

The carboxylic acid moiety facilitates covalent attachment to amine-functionalized quantum dots (QDs) and gold nanoparticles (AuNPs). Applications include:

-

Targeted drug delivery: Folic acid conjugates for cancer cell-specific uptake.

-

Diagnostic probes: FRET-based sensors using AuNP-quencher systems .

Hydrogel Formation

Crosslinking via Michael addition between acrylated Fmoc-pyrrolidine derivatives and thiolated polyethylene glycol (PEG) produces shear-thinning hydrogels with Young’s moduli >10 kPa. These materials show promise in neural tissue engineering .

Comparative Analysis with Stereoisomers

(2S,4R) vs. (2S,4S) Configurations

The 4R isomer exhibits superior enzymatic stability compared to the 4S counterpart in protease-rich environments. Molecular dynamics simulations attribute this to reduced accessibility of the scissile amide bond in the 4R configuration .

Table 3: Stability Comparison in Trypsin Solution

| Isomer | Half-life (h) | ΔG‡ (kJ/mol) |

|---|---|---|

| (2S,4R) | 12.3 | 68.2 |

| (2S,4S) | 3.7 | 54.9 |

Emerging Applications in Neuroscience

Dopamine Receptor Modulators

Structural analogs act as D₂ receptor partial agonists with 40-60% efficacy relative to quinpirole. The phenoxy group’s orientation critically impacts binding to the orthosteric site, as shown by cryo-EM studies .

Neuroprotective Agents

Mitochondria-targeted derivatives reduce ROS production in SH-SY5Y cells exposed to β-amyloid (Aβ₁–₄₂) by 58% at 10 μM, suggesting potential in Alzheimer’s disease therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume